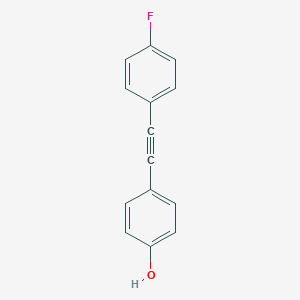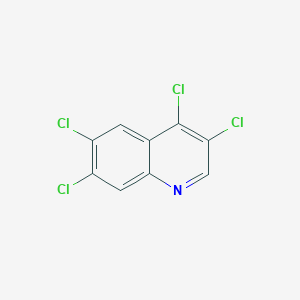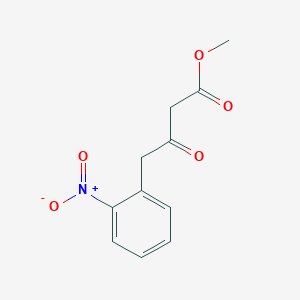
マクロカルパルC
概要
説明
Macrocarpal C is a naturally occurring compound found in the leaves of Eucalyptus speciesMacrocarpal C has garnered significant interest due to its potent antifungal and antibacterial properties .
科学的研究の応用
Macrocarpal C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Medicine: Due to its biological activities, Macrocarpal C is being investigated for potential therapeutic applications, including the treatment of fungal infections and bacterial diseases.
Industry: Macrocarpal C is used in the development of natural preservatives and antimicrobial agents for various industrial applications.
作用機序
Target of Action
Macrocarpal C, a compound isolated from the fresh leaves of Eucalyptus globulus Labill , primarily targets the dermatophyte Trichophyton mentagrophytes . This fungus is known to cause tinea pedis, a common skin infection .
Mode of Action
Macrocarpal C interacts with its target by increasing the permeability of the fungal membrane . This interaction leads to an increase in the production of intracellular reactive oxygen species (ROS) . Additionally, Macrocarpal C induces apoptosis, a form of programmed cell death, as a consequence of DNA fragmentation .
Biochemical Pathways
The primary biochemical pathway affected by Macrocarpal C involves the disruption of the fungal membrane, leading to increased permeability . This disruption allows for the influx of ROS, which can damage various cellular components, including DNA . The resulting DNA fragmentation triggers the process of apoptosis .
Result of Action
The result of Macrocarpal C’s action is the suppression of the growth of T. mentagrophytes . This suppression is associated with an increase in the permeability of the fungal membrane, an increase in the production of intracellular ROS, and the induction of apoptosis as a consequence of DNA fragmentation .
Action Environment
The environment in which Macrocarpal C acts can influence its efficacy and stability. It is known that Macrocarpal C is extracted from the fresh leaves of Eucalyptus globulus Labill , suggesting that its natural environment may play a role in its stability and efficacy.
生化学分析
Biochemical Properties
Macrocarpal C plays a significant role in biochemical reactions, particularly in its interaction with the dermatophyte Trichophyton mentagrophytes . The antifungal action of Macrocarpal C is associated with increases in membrane permeability, intracellular reactive oxygen species (ROS), and DNA fragmentation . These interactions suggest that Macrocarpal C may interact with enzymes and proteins involved in maintaining membrane integrity, ROS production, and DNA repair .
Cellular Effects
Macrocarpal C has profound effects on various types of cells, particularly fungal cells. It increases the permeability of the fungal membrane, leading to the suppression of the growth of T. mentagrophytes . It also increases the production of intracellular ROS, which can lead to oxidative stress and damage within the cell . Furthermore, Macrocarpal C induces DNA fragmentation, a hallmark of apoptosis, suggesting that it can influence cell death pathways .
Molecular Mechanism
The molecular mechanism of Macrocarpal C involves its interaction with the fungal cell membrane, leading to increased permeability . This disruption of the membrane integrity could be due to Macrocarpal C binding to specific biomolecules within the membrane. Additionally, the increase in ROS production suggests that Macrocarpal C may interact with cellular components involved in redox homeostasis, potentially inhibiting antioxidant enzymes or promoting ROS-producing reactions . The induction of DNA fragmentation indicates that Macrocarpal C may also interact with components of the DNA repair machinery, leading to apoptosis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Macrocarpal C in laboratory settings are limited, it’s known that the suppression in the growth of T. mentagrophytes following its treatment with Macrocarpal C is associated with an increase in the permeability of the fungal membrane . This suggests that the effects of Macrocarpal C may be time-dependent, with increased exposure leading to greater membrane disruption and cellular effects.
Metabolic Pathways
Macrocarpal C is a sesquiterpenoid, suggesting that it is involved in the terpenoid backbone biosynthesis pathway
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of Macrocarpal C involves a stereoselective coupling reaction. One of the key steps includes the reaction of a silyl dienol ether with a hexasubstituted benzene chromium tricarbonyl complex, which acts as an optically active benzyl cation equivalent . This method allows for the precise control of stereochemistry, which is crucial for the biological activity of the compound.
Industrial Production Methods
Industrial production of Macrocarpal C typically involves the extraction from Eucalyptus leaves. The process includes removing essential oil constituents from the plant material, followed by extraction with water or an organic solvent aqueous solution. The residue is then further extracted with an organic solvent to obtain Macrocarpal C in high yield and purity .
化学反応の分析
Types of Reactions
Macrocarpal C undergoes various chemical reactions, including:
Oxidation: Macrocarpal C can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Macrocarpal C.
Substitution: Substitution reactions can introduce new functional groups into the Macrocarpal C molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
類似化合物との比較
. Compared to its analogues, Macrocarpal C is unique due to its specific stereochemistry and potent biological activities. Other similar compounds include:
Macrocarpal A: Known for its antibacterial properties.
Macrocarpal B: Exhibits similar biological activities but with different potency and spectrum.
Grandinol: Another phloroglucinol derivative with notable biological activities.
Macrocarpal C stands out due to its high efficacy in antifungal applications and its potential for therapeutic use.
特性
IUPAC Name |
2,4,6-trihydroxy-5-[3-methyl-1-(1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)butyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-14(2)11-20(21-25(32)17(12-29)24(31)18(13-30)26(21)33)28(6)10-9-16-15(3)7-8-19-23(22(16)28)27(19,4)5/h12-14,16,19-20,22-23,31-33H,3,7-11H2,1-2,4-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWHEHWXBLPFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142628-53-3 | |
| Record name | Macrocarpal C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Macrocarpal C?
A1: Macrocarpal C has been identified as a dipeptidyl peptidase 4 (DPP-4) inhibitor. DPP-4 inhibitors are used in the treatment of type 2 diabetes. [] Macrocarpal C also exhibits antifungal activity, specifically against dermatophytes. [, , ]
Q2: How does Macrocarpal C inhibit DPP-4?
A2: While the specific mechanism of action is not fully elucidated in the provided research, [] suggests that Macrocarpal C might exert its inhibitory effect in an aggregated form.
Q3: Has the structure of Macrocarpal C been confirmed through synthesis?
A3: Yes, the first stereoselective total synthesis of Macrocarpal C was achieved, confirming its structure and clarifying its identity in relation to Macrocarpal G. [, , ] This synthesis utilized a novel coupling reaction involving a silyl dienol ether and an optically active hexasubstituted benzene chromium tricarbonyl complex. [, ]
Q4: Are there any known natural sources of Macrocarpal C?
A4: Macrocarpal C has been isolated from several Eucalyptus species, including Eucalyptus globulus. [, , , ]
Q5: What is the relationship between Macrocarpals A, B, and C?
A5: Macrocarpals A, B, and C are structurally related compounds found in Eucalyptus species. [] Macrocarpal C can be semisynthesized from either Macrocarpal A or B through selective dehydration. []
Q6: Are there any commercial applications of Macrocarpal C?
A6: Macrocarpal C, along with Macrocarpals A and B, has been explored as an active ingredient in chewing gum formulations. [] This application aims to leverage the potential health benefits of these compounds.
Q7: Does Macrocarpal C have antifungal properties?
A7: Yes, Macrocarpal C has demonstrated antifungal activity against dermatophytes like Trichophyton mentagrophytes, Trichophyton rubrum, and Paecilomyces variotii. [] Studies suggest that its antifungal mode of action involves interactions with the fungal cell membrane. []
Q8: Is there research on the structure-activity relationship of Macrocarpal C?
A8: While the provided abstracts do not delve into specific SAR studies, the semisynthesis of Macrocarpal C and its analogs [] suggests that modifications to the macrocarpal structure are possible. Further research is needed to understand the impact of such modifications on activity and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
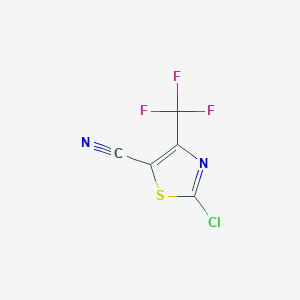
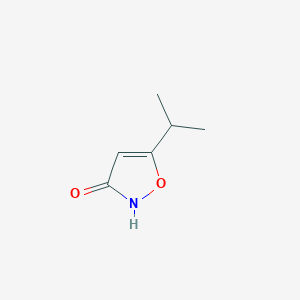
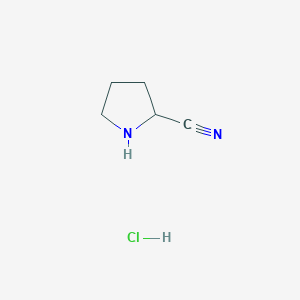
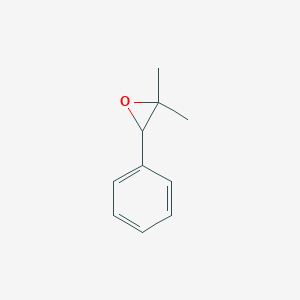
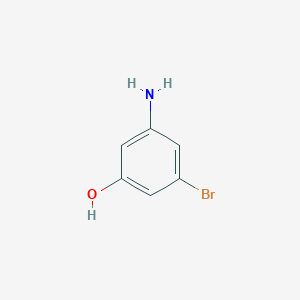
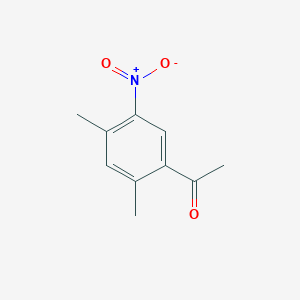
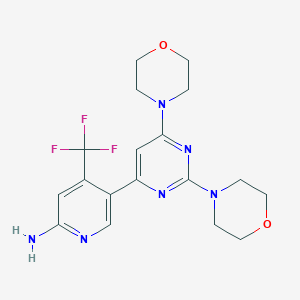

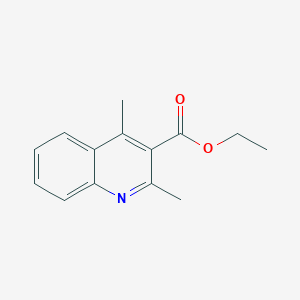
![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)
